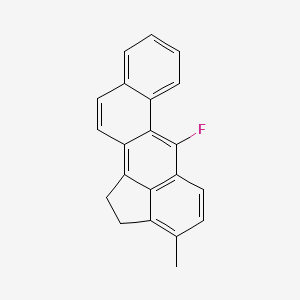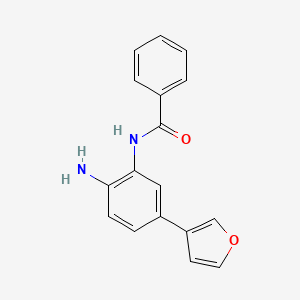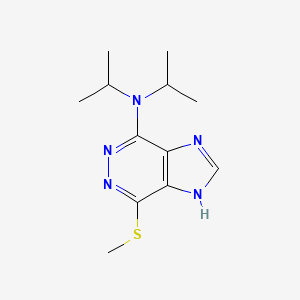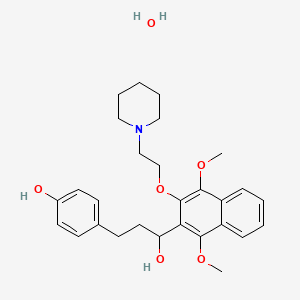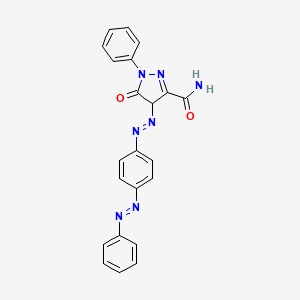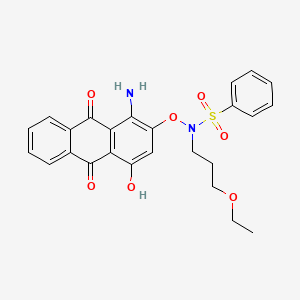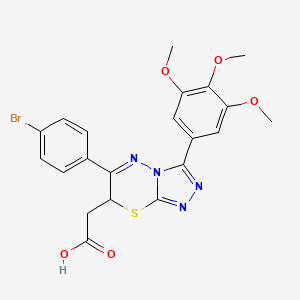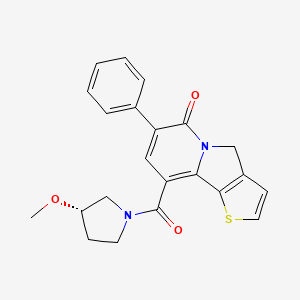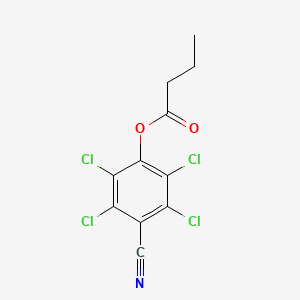
Butanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a butanoic acid esterified with a 4-cyano-2,3,5,6-tetrachlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester typically involves the esterification of butanoic acid with 4-cyano-2,3,5,6-tetrachlorophenol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Butanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active phenol, which can then interact with biological molecules. The cyano and tetrachloro groups may also play a role in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanoic acid, 3-oxo-, methyl ester
- Butanoic acid, 3-oxo-, ethyl ester
- Butanoic acid, 3-oxo-, cyclohexyl ester
Uniqueness
Butanoic acid, 4-cyano-2,3,5,6-tetrachlorophenyl ester is unique due to the presence of the cyano and tetrachloro groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
67205-54-3 |
|---|---|
Molekularformel |
C11H7Cl4NO2 |
Molekulargewicht |
327.0 g/mol |
IUPAC-Name |
(2,3,5,6-tetrachloro-4-cyanophenyl) butanoate |
InChI |
InChI=1S/C11H7Cl4NO2/c1-2-3-6(17)18-11-9(14)7(12)5(4-16)8(13)10(11)15/h2-3H2,1H3 |
InChI-Schlüssel |
FCZWYAFKVWAXKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


